molecular formula C18H19BrN2O3 B5145812 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Cat. No. B5145812
M. Wt: 391.3 g/mol
InChI Key: YUAXZJAPBIXNTH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate and has a molecular formula of C19H20BrN3O3.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been shown to have significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in lab experiments include its high potency and specificity for certain enzymes and proteins. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate. These include:
1. Further research on the mechanism of action of this compound to fully understand its potential applications in various diseases.
2. Development of more efficient synthesis methods to produce this compound in larger quantities.
3. Investigation of the potential toxicity of this compound and the development of safer derivatives.
4. Exploration of the potential applications of this compound in the treatment of other diseases.
Conclusion
In conclusion, ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a promising compound that has shown significant potential in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves a multi-step process that includes the reaction of 2-bromoacetophenone with ethyl cyanoacetate, followed by the reaction of the resulting product with propylamine. The final product is obtained by the reaction of the intermediate product with 2,4-pentanedione.

Scientific Research Applications

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXZJAPBIXNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

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